

Technical Guide: Physicochemical Properties of Methyl 4-fluoro-3-iodobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-fluoro-3-iodobenzoate

Cat. No.: B572579

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-3-iodobenzoate is a halogenated aromatic ester of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl ester group on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and biologically active compounds. Understanding its physicochemical properties is crucial for its effective use in research and development, enabling optimization of reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the known physicochemical properties of **Methyl 4-fluoro-3-iodobenzoate**, along with detailed experimental protocols for its synthesis and characterization.

Core Physicochemical Data

The fundamental physicochemical properties of **Methyl 4-fluoro-3-iodobenzoate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₈ H ₆ FO ₂	[1]
Molecular Weight	280.037 g/mol	[1]
CAS Number	1121586-29-5	[1]
Physical State	Solid	[1]
Melting Point	42 to 43 °C	[1]
Boiling Point	288 °C	[2]
IUPAC Name	methyl 4-fluoro-3-iodobenzoate	[1]
Canonical SMILES	COC(=O)C1=CC=C(F)C(I)=C1	[1]
InChI Key	VVVNAJAWYUURAO- UHFFFAOYSA-N	[1]

Solubility Profile

While specific quantitative solubility data for **Methyl 4-fluoro-3-iodobenzoate** is not readily available in the literature, its structural similarity to other aromatic esters, such as Methyl 4-fluoro-3-nitrobenzoate, provides insights into its likely solubility characteristics. It is anticipated to be soluble in common organic solvents and to have low solubility in water.

Solvent	Expected Solubility	Rationale/Reference
Ethanol	Soluble	Based on the solubility of similar aromatic esters. [3]
Methanol	Soluble	Based on the solubility of similar aromatic esters. [3]
Diethyl Ether	Soluble	Based on the solubility of similar aromatic esters. [3]
Water	Insoluble	Based on the hydrophobic nature of the substituted benzene ring and the solubility of similar compounds. [3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **Methyl 4-fluoro-3-iodobenzoate** are provided below. These protocols are based on standard organic chemistry techniques.

Synthesis of Methyl 4-fluoro-3-iodobenzoate via Fischer Esterification

This protocol describes a plausible method for the synthesis of **Methyl 4-fluoro-3-iodobenzoate** from 4-fluoro-3-iodobenzoic acid and methanol, using sulfuric acid as a catalyst.

Materials:

- 4-fluoro-3-iodobenzoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Bicarbonate ($NaHCO_3$), 5% aqueous solution
- Brine (saturated aqueous Sodium Chloride solution)

- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Diethyl ether or Ethyl acetate
- Round-bottom flask
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-iodobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
- **Catalyst Addition:** Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Carefully neutralize the excess acid by slowly adding a 5% aqueous solution of sodium bicarbonate until effervescence ceases.
 - Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate to extract the product.

- Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution, water, and finally with brine.
- Drying and Solvent Removal:
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent.
 - Remove the solvent from the filtrate using a rotary evaporator to yield the crude **Methyl 4-fluoro-3-iodobenzoate**.
- Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure ester.

Determination of Melting Point

This standard protocol is used to determine the melting point range of a solid organic compound.

Materials:

- Purified **Methyl 4-fluoro-3-iodobenzoate**
- Melting point apparatus
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional)

Procedure:

- Sample Preparation: If the sample is not already a fine powder, gently grind a small amount of the purified **Methyl 4-fluoro-3-iodobenzoate** using a mortar and pestle.

- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.
- Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Heat the block at a moderate rate initially. As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure accurate measurement.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
 - The recorded temperature range is the melting point of the sample. For a pure compound, this range is typically narrow (0.5-2 °C).

Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation

This protocol outlines the preparation of a sample for ^1H and ^{13}C NMR analysis.

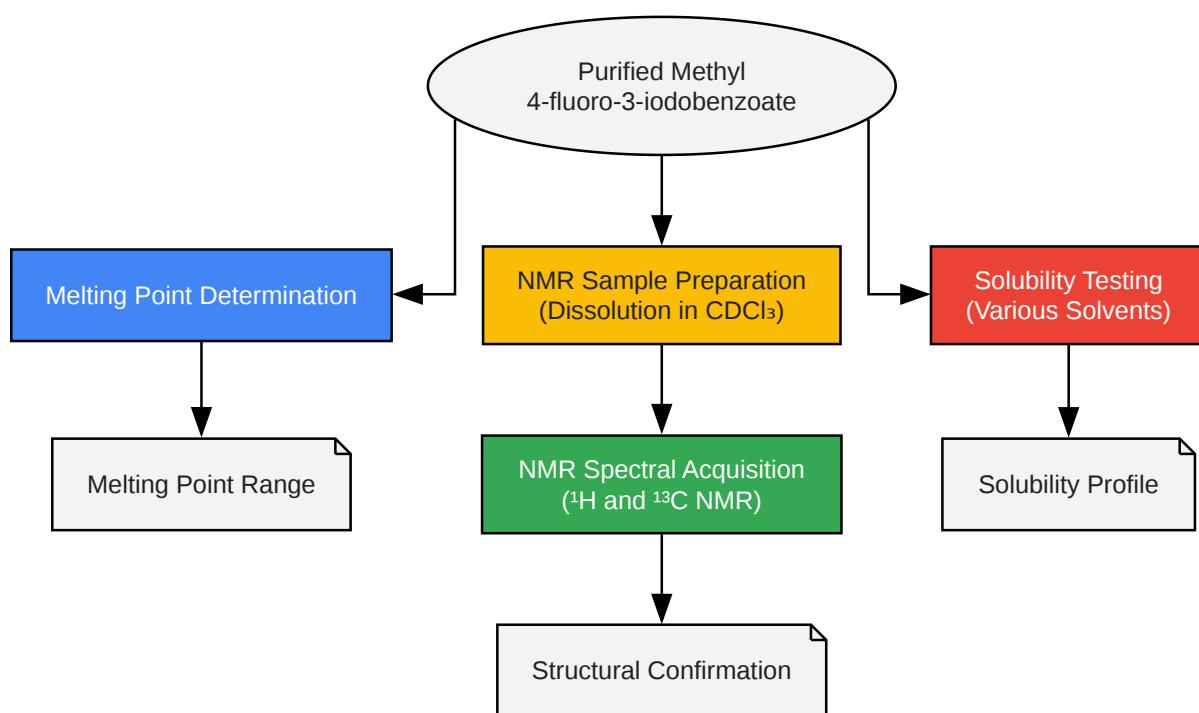
Materials:

- Purified **Methyl 4-fluoro-3-iodobenzoate** (5-20 mg for ^1H NMR, 20-50 mg for ^{13}C NMR)
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- NMR tube (5 mm) and cap
- Pasteur pipette and bulb
- Small vial

- Cotton or glass wool plug

Procedure:

- Dissolving the Sample: Accurately weigh the required amount of **Methyl 4-fluoro-3-iodobenzoate** and place it in a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Filtering into the NMR Tube: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution by passing it through the plugged pipette directly into a clean, dry NMR tube. This removes any particulate matter that could affect the quality of the NMR spectrum.
- Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification. The sample is now ready for analysis in an NMR spectrometer.


Visualizations

The following diagrams illustrate key workflows related to **Methyl 4-fluoro-3-iodobenzoate**.

[Click to download full resolution via product page](#)

Caption: Synthesis and Purification Workflow for **Methyl 4-fluoro-3-iodobenzoate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the Physicochemical Characterization of the Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [byjus.com \[byjus.com\]](https://www.benchchem.com/product/b572579#physicochemical-properties-of-methyl-4-fluoro-3-iodobenzoate)
- 2. [pennwest.edu \[pennwest.edu\]](https://www.pennwest.edu)
- 3. [globalscientificjournal.com \[globalscientificjournal.com\]](https://www.globalscientificjournal.com)
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Methyl 4-fluoro-3-iodobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b572579#physicochemical-properties-of-methyl-4-fluoro-3-iodobenzoate\]](https://www.benchchem.com/product/b572579#physicochemical-properties-of-methyl-4-fluoro-3-iodobenzoate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com